molecular formula C16H14F3NO2 B13432004 Ethyl 2-[3-(trifluoromethyl)anilino]benzoate CAS No. 2766-16-7

Ethyl 2-[3-(trifluoromethyl)anilino]benzoate

Cat. No.: B13432004
CAS No.: 2766-16-7
M. Wt: 309.28 g/mol
InChI Key: TVEMHVZQZUEHRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[3-(trifluoromethyl)anilino]benzoate is a synthetic organic compound of significant interest in chemical and pharmaceutical research. This molecule features a benzoate core substituted with an ethyl ester and an anilino group bearing a trifluoromethyl moiety. The presence of the trifluoromethyl group is particularly noteworthy, as this motif is known to enhance properties such as metabolic stability, lipophilicity, and membrane permeability in bioactive molecules, making it a common feature in modern drug discovery . Researchers utilize this compound primarily as a key building block or intermediate in the synthesis of more complex molecules. Its structure suggests potential application in the development of non-steroidal anti-inflammatory drug (NSAID) candidates, given its relation to anthranilic acid derivatives. For instance, etofenamate, a marketed therapeutic, shares a similar 2-[3-(trifluoromethyl)anilino]benzoate backbone . As such, this ethyl ester variant serves as a versatile precursor for medicinal chemistry efforts aimed at creating novel bioactive compounds for preclinical evaluation. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this material with appropriate personal protective equipment.

Properties

CAS No.

2766-16-7

Molecular Formula

C16H14F3NO2

Molecular Weight

309.28 g/mol

IUPAC Name

ethyl 2-[3-(trifluoromethyl)anilino]benzoate

InChI

InChI=1S/C16H14F3NO2/c1-2-22-15(21)13-8-3-4-9-14(13)20-12-7-5-6-11(10-12)16(17,18)19/h3-10,20H,2H2,1H3

InChI Key

TVEMHVZQZUEHRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[3-(trifluoromethyl)anilino]benzoate typically involves the reaction of 3-(trifluoromethyl)aniline with ethyl 2-bromobenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(trifluoromethyl)anilino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

Ethyl 2-[3-(trifluoromethyl)anilino]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 2-[3-(trifluoromethyl)anilino]benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Etofenamate and Derivatives

Etofenamate (C₁₈H₁₈F₃NO₄; MW: 369.34 g/mol) shares the same 2-[3-(trifluoromethyl)anilino]benzoate core but substitutes the ethyl group with a 2-(2-hydroxyethoxy)ethyl chain. This modification:

  • Reduces LogP to 3.69 compared to the parent compound (LogP: 4.70), improving water solubility for topical applications .
  • Enhances anti-inflammatory activity by facilitating dermal absorption .
  • Etofenamate stearate (CAS: 81427-97-6), a derivative with a stearate chain, further increases lipophilicity (MW: 635.80 g/mol) for sustained-release formulations .
Property Ethyl 2-[3-(CF₃)Anilino]Benzoate Etofenamate Etofenamate Stearate
Molecular Weight 309.28 369.34 635.80
LogP 4.70 3.69 >6.0 (estimated)
Application Synthetic intermediate Topical NSAID Sustained-release NSAID
CAS Number 2766-16-7 30544-47-9 81427-97-6

Halogenated and Substituted Benzoates

a) Ethyl 2-(Trifluoromethyl)Benzoate (CAS: 577-62-8)
  • Lacks the anilino group but retains the trifluoromethyl substituent.
  • Lower molecular weight (232.17 g/mol) and simpler structure , making it a common building block in agrochemicals .
  • Similarity score : 0.79 (structural overlap due to trifluoromethyl and ester groups) .
b) Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate (CAS: 1999-00-4)
  • Features a fluorophenyl group and ketone moiety.
  • Higher polarity (LogP: ~2.5) due to the ketone, limiting its use in lipophilic drug design .
Property Ethyl 2-[3-(CF₃)Anilino]Benzoate Ethyl 2-(CF₃)Benzoate Ethyl 3-(4-F-Ph)-3-Oxopropanoate
Molecular Weight 309.28 232.17 224.20
LogP 4.70 3.50 (estimated) 2.50 (estimated)
Key Functional Groups Anilino, CF₃, ester CF₃, ester Fluorophenyl, ketone, ester

Brominated and Thiazolidinone Analogs

a) Ethyl 3-[1-(3-Bromoanilino)Ethyl]Benzoate Hydrochloride
  • Substitutes trifluoromethyl with bromine, increasing molecular weight (MW: ~400 g/mol).
  • Bromine enhances electrophilicity , making it reactive in cross-coupling reactions for agrochemicals .
b) Ethyl (2Z)-2-[3-[2-(3-Fluoroanilino)-2-Oxoethyl]-4-Oxo-1,3-Thiazolidin-2-Ylidene]Acetate
  • Incorporates a thiazolidinone ring and fluoroanilino group.

Biological Activity

Ethyl 2-[3-(trifluoromethyl)anilino]benzoate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of compounds. The presence of this group often correlates with increased biological activity due to its electron-withdrawing characteristics, which can influence the compound's interaction with biological targets.

Anticancer Activity

Research has indicated that compounds containing trifluoromethyl groups exhibit significant anticancer properties. For instance, studies have shown that ethyl esters of benzoic acid derivatives can inhibit the growth of various cancer cell lines. In particular, derivatives similar to this compound have demonstrated cytotoxic effects against HeLa cells, with IC50 values indicating effective concentrations for inhibiting cell proliferation.

Compound NameCell LineIC50 Value (µM)Reference
This compoundHeLa12.5
Similar Compound AMCF-715.0
Similar Compound BA54910.0

Enzyme Inhibition

The trifluoromethyl group has been associated with enhanced inhibition of certain enzymes. For example, studies suggest that this compound may inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression and therapy resistance. The inhibition mechanism appears to be linked to the compound's ability to interact with the active site of HDACs, similar to other known inhibitors.

Case Studies

  • In Vitro Studies : A study conducted on various benzoate derivatives including this compound showed promising results in inhibiting tumor growth in cultured cancer cells. The study compared the efficacy of these compounds against standard chemotherapeutic agents.
  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes compared to controls. The mechanism was hypothesized to involve apoptosis induction and cell cycle arrest.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Biological Targets : The trifluoromethyl group enhances binding affinity to target proteins due to modified electronic properties.
  • Induction of Apoptosis : Studies indicate that this compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Evidence suggests that it may interfere with cell cycle progression, particularly at the G1/S checkpoint.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-[3-(trifluoromethyl)anilino]benzoate, and how can reaction conditions be optimized?

  • Methodology : A common approach involves nucleophilic aromatic substitution between 3-(trifluoromethyl)aniline and ethyl 2-chlorobenzoate under basic conditions. Optimization may include varying solvents (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., K₂CO₃ or Cs₂CO₃) to improve yield. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .
  • Key Considerations : Monitor reaction progress using TLC or HPLC to avoid over- or under-substitution. Fluorinated intermediates may require inert atmospheres to prevent hydrolysis.

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Confirm the presence of the ethyl ester (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂), aromatic protons (δ 6.5–8.5 ppm), and the trifluoromethyl group (¹³C signal ~125 ppm, split due to coupling with fluorine).
  • FT-IR : Look for ester C=O stretch (~1720 cm⁻¹) and N-H stretch (~3350 cm⁻¹) from the anilino group.
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the ester and trifluoromethyl groups .
    • Validation : Cross-reference data with crystallographic analysis (if single crystals are obtained) using SHELX software for bond-length validation .

Q. What role does the trifluoromethyl group play in modulating biological activity?

  • Mechanistic Insight : The -CF₃ group enhances lipophilicity, improving membrane permeability and target binding via hydrophobic interactions. Its electron-withdrawing nature may stabilize charge-transfer complexes in enzyme active sites, as seen in analogs like Ethyl 2-(methylsulfanyl)-4-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxylate .
  • Experimental Design : Compare activity of the compound with non-fluorinated analogs in enzyme inhibition assays (e.g., IC₅₀ measurements) to isolate the -CF₃ contribution .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder in the trifluoromethyl group) be resolved during structure refinement?

  • Methodology : Use SHELXL for refinement, applying constraints (e.g., AFIX commands) to model disordered -CF₃ groups. Validate thermal parameters (Ueq) and residual electron density maps. If disorder persists, consider low-temperature data collection (100 K) to reduce thermal motion artifacts .
  • Case Study : A related compound, Ethyl 4-amino-5-(4-chloro-3-nitrobenzoyl)-2-[2-(trifluoromethyl)anilino]thiophene-3-carboxylate, showed similar challenges; iterative refinement with SHELX improved R-factors from >0.1 to <0.05 .

Q. What computational strategies improve docking accuracy for this compound in target binding studies?

  • Methodology :

  • AutoDock Vina : Use a grid box size ≥20 ų centered on the binding pocket. Adjust exhaustiveness (default=8) to 24 for higher precision.
  • Scoring Function : Validate poses using MM/GBSA free-energy calculations to account for solvation effects.
  • Benchmarking : Compare docking results with experimental data (e.g., X-ray co-crystal structures of analogs) to calibrate force fields .
    • Example : Docking of Ethyl 2-(methylsulfanyl)-4-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxylate revealed hydrogen bonding with kinase active-site residues, validated by mutagenesis studies .

Q. How do structural modifications (e.g., substituent position) influence structure-activity relationships (SAR) in analogs?

  • Comparative Analysis :

CompoundKey ModificationActivity Trend
This compoundBaselineIC₅₀ = 1.2 µM (Target X)
Ethyl 2-[4-(trifluoromethyl)anilino]benzoate-CF₃ at para positionIC₅₀ = 5.8 µM
Methyl ester analogSmaller ester groupIC₅₀ = 0.9 µM
  • Interpretation : Meta-substitution of -CF₃ optimizes steric fit in Target X’s hydrophobic pocket. Smaller esters (e.g., methyl) may improve solubility without sacrificing affinity .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational binding predictions and experimental inhibition data?

  • Troubleshooting Steps :

Verify protonation states of ligands and targets at physiological pH (use tools like PROPKA).

Re-examine solvent models; explicit water molecules may resolve false-positive docking poses.

Validate via isothermal titration calorimetry (ITC) to measure binding thermodynamics directly .

  • Case Study : AutoDock Vina predicted strong binding of an analog to Target Y, but ITC showed weak affinity (Kd = 10 µM). MD simulations revealed conformational flexibility in the binding site not captured in rigid docking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.